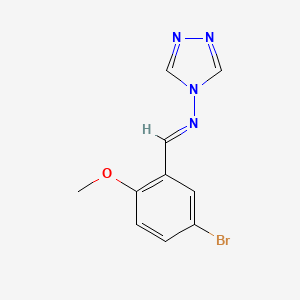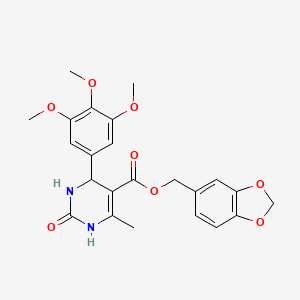
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine
Overview
Description
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 belongs to the class of triazole compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Scientific Research Applications
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is in the field of cancer research. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been found to exhibit potent anti-cancer activity against a range of cancer cell lines including breast cancer, lung cancer, and prostate cancer. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell survival and proliferation. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been found to exhibit a range of interesting biochemical and physiological effects. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has also been found to inhibit the activity of certain transcription factors that are involved in cancer cell survival and proliferation. In addition, N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in lab experiments is its potent anti-cancer activity. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine for use in experiments.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of interest is the development of more efficient synthesis methods for N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine that can improve the overall yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in more detail. This could lead to the identification of new targets for cancer therapy. Finally, there is a need for further studies to evaluate the safety and toxicity of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in animal models before it can be considered for clinical trials.
properties
IUPAC Name |
(E)-1-(5-bromo-2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-16-10-3-2-9(11)4-8(10)5-14-15-6-12-13-7-15/h2-7H,1H3/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJLSIVOGQRTR-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]](/img/structure/B3870788.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3870792.png)

![2-[cyclohexyl(pyridin-2-ylmethyl)amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3870809.png)
![4'-[(2-chlorobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870813.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-ethyl-5-hydroxyadamantane-1-carboxamide](/img/structure/B3870814.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3870835.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B3870845.png)
![[2-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3870855.png)

![2-chloro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B3870868.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3870881.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B3870882.png)